N-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains furan, thiophene, and oxadiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the furan and thiophene moieties: These can be introduced via nucleophilic substitution reactions or through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furoic acid and furfuryl alcohol, have similar chemical properties and biological activities.
Thiophene Derivatives: Compounds such as thiophene sulfoxide and thiophene sulfone share similar structural features and reactivity.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-5-carboxylic acid and its derivatives have comparable chemical behavior and applications.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of furan, thiophene, and oxadiazole rings in a single molecule. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H11N3O3S |
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Molecular Weight |
289.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N3O3S/c17-12(14-8-9-3-1-5-18-9)13-15-11(16-19-13)7-10-4-2-6-20-10/h1-6H,7-8H2,(H,14,17) |
InChI Key |
WCRGNVRDKOOMND-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NC(=NO2)CC3=CC=CS3 |
Origin of Product |
United States |
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